

natural occurrence and sources of chlorate in the environment

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide on the Natural Occurrence and Sources of **Chlorate** in the Environment

Introduction

Chlorate (ClO_3^-), an oxyanion of chlorine with the chlorine atom in the +5 oxidation state, has long been recognized for its anthropogenic origins, primarily as a byproduct of chlorine dioxide disinfection processes and its historical use as an herbicide.[1][2][3][4] However, a growing body of scientific evidence reveals that **chlorate** is also a naturally occurring component of the environment.[5] Studies have confirmed the presence of natural **chlorate** deposits across the globe, particularly in arid and hyper-arid regions, and in atmospheric precipitation.[5][6]

The discovery of naturally occurring **chlorate** has significant implications for environmental science, geochemistry, and potentially astrobiology, given the detection of magnesium **chlorate** on Mars.[5][7] It suggests that **chlorate**, much like the related and more stable **perchlorate** (ClO_4^-), is an active participant in the global biogeochemical cycle of chlorine.[6][8] The natural presence of **chlorate** also provides context for the existence of diverse microorganisms capable of reducing it to chloride, indicating that this metabolic pathway may be an ancient evolutionary development.[5]

This technical guide provides a comprehensive overview of the current understanding of the natural occurrence and sources of **chlorate** in the environment. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's environmental baseline and formation pathways. The guide summarizes

quantitative data, details key experimental protocols for its detection, and visualizes the complex chemical and logical pathways involved.

Natural Occurrence and Distribution

Research has demonstrated that **chlorate** is widespread in the environment, co-occurring with natural **perchlorate** deposits.^[6] Its distribution is global, but concentrations are notably higher in specific geological and climatic settings.

Key Findings on Natural Occurrence:

- **Arid and Hyper-arid Regions:** High concentrations of **chlorate** have been identified in salt deposits (caliches) and soils of arid areas, such as the Atacama Desert in Chile.^{[5][6][9]} This accumulation is attributed to long-term atmospheric deposition combined with minimal leaching due to low precipitation.^{[6][9]}
- **Atmospheric Deposition:** **Chlorate** has been measured in rainfall samples, suggesting it shares a common atmospheric formation mechanism with **perchlorate**.^{[5][6]} This indicates that the atmosphere is a significant source and transport medium for natural **chlorate**.
- **Groundwater:** Natural **chlorate** is present in some groundwater systems, although typically at low concentrations (e.g., $<0.1 \mu\text{g L}^{-1}$).^{[6][9]} Its lower concentrations in groundwater compared to **perchlorate** may suggest lower chemical stability in subsurface environments.^{[6][9]}
- **Extraterrestrial Occurrence:** A significant discovery was the identification of magnesium **chlorate** in Martian soil, which supports the hypothesis of natural, abiotically driven formation processes for oxy-chlorine species on planetary bodies.^{[5][7]}

Quantitative Data on Natural Chlorate Concentrations

The following table summarizes reported concentrations of naturally occurring **chlorate** in various environmental matrices. These values represent background levels away from direct anthropogenic contamination.

Environmental Matrix	Location	Concentration Range	Reference
Precipitation	Texas and Puerto Rico	$< 2 \text{ ng L}^{-1}$	[6][9]
Natural Groundwater	Various	$< 0.1 \text{ } \mu\text{g L}^{-1}$	[6][9]
Shallow Aquifer	Ferrara, Italy	$0.01 - 38 \text{ mg L}^{-1}$ (Note: Potential agricultural influence)	[10][11]
Caliche Salt Deposits	Atacama Desert, Chile	$> 500 \text{ mg kg}^{-1}$	[6][9]

Natural Formation Mechanisms and Sources

While the precise mechanisms are still under investigation, several key natural pathways for **chlorate** formation have been proposed. These processes are largely abiotic and occur in both the atmosphere and on the Earth's surface.

Atmospheric Formation

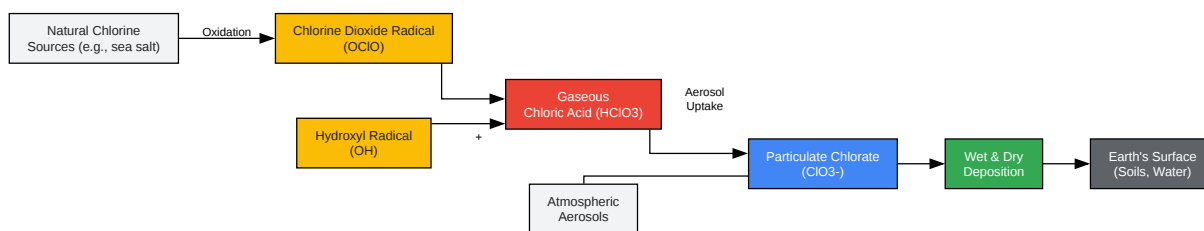
The leading hypothesis for the widespread natural occurrence of **chlorate** is its formation in the atmosphere followed by deposition onto the Earth's surface.[6][8] Global modeling suggests that gas-phase chemistry can produce significant quantities of chloric acid (HClO_3), the precursor to **chlorate**. [12]

Proposed Atmospheric Pathway:

- **Oxidation of Chlorine Species:** The process likely begins with the oxidation of naturally occurring chlorine compounds.
- **Formation of Chloric Acid:** A key reaction is the gas-phase interaction between chlorine dioxide radical (OClO) and the hydroxyl radical (OH) to form chloric acid (HClO_3). [12]
- **Aerosol Uptake:** Gaseous HClO_3 is predominantly taken up by atmospheric aerosols, forming particulate **chlorate** (ClO_3^-). [12]

- Deposition: This particulate **chlorate** is then removed from the atmosphere via wet deposition (in rain and snow) and dry deposition.

Other potential atmospheric pathways include UV-mediated photochemical reactions involving atmospheric ozone and other chlorine species.[8][10]



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*Atmospheric formation pathway of **chlorate**.*

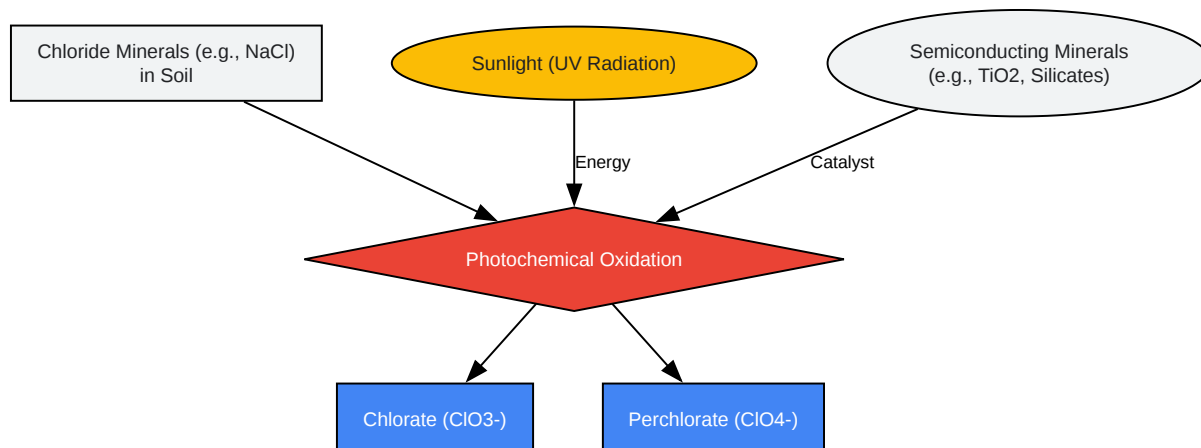
Terrestrial Abiotic Formation

Analogous to mechanisms proposed for perchlorate, **chlorate** can form on the Earth's surface from more reduced chlorine species like chloride (Cl⁻) under specific environmental conditions. [7] This is particularly relevant in arid environments with high solar radiation.

Proposed Terrestrial Pathway:

- Chloride Source: Starts with chloride minerals (e.g., NaCl) present in soils.[7]
- Photochemical Oxidation: In the presence of strong ultraviolet (UV) radiation (from sunlight) and certain semiconducting minerals like titanium dioxide (TiO₂) that can act as photocatalysts, chloride is oxidized to form **chlorate** and perchlorate.[7]

This process helps explain the high concentrations of these compounds in desert environments, which are rich in both chloride salts and solar energy.

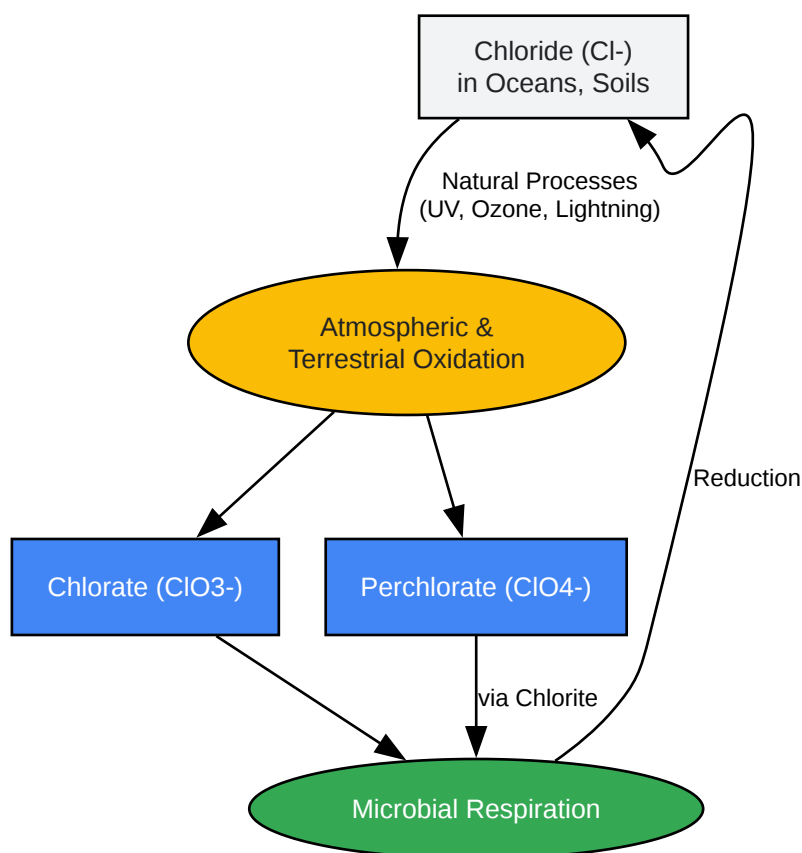


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*Terrestrial photochemical formation of **chlorate**.*

Role in the Biogeochemical Chlorine Cycle

The discovery of natural **chlorate** reinforces the concept of a dynamic biogeochemical cycle for chlorine, moving beyond its traditional view as a conservative element primarily in the form of chloride. **Chlorate** and **perchlorate** represent oxidized forms within this cycle. The existence of microorganisms that can use **chlorate** as a terminal electron acceptor for respiration, reducing it back to chloride, is a key biological component of this cycle and supports the idea of its ancient origins.^[5]



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Simplified biogeochemical cycle of chlorine.

Experimental Protocols for Chlorate Analysis

Accurately quantifying low concentrations of natural **chlorate** in complex environmental matrices requires highly sensitive and specific analytical methods. The primary techniques employed are based on chromatography coupled with mass spectrometry.

Ion Chromatography Electrospray Tandem Mass Spectrometry (IC-ESI/MS/MS)

This method is highly effective for quantifying and confirming **chlorate** in diverse environmental samples, including water, soil, and plant leachates.^{[6][9]}

- Sample Preparation:

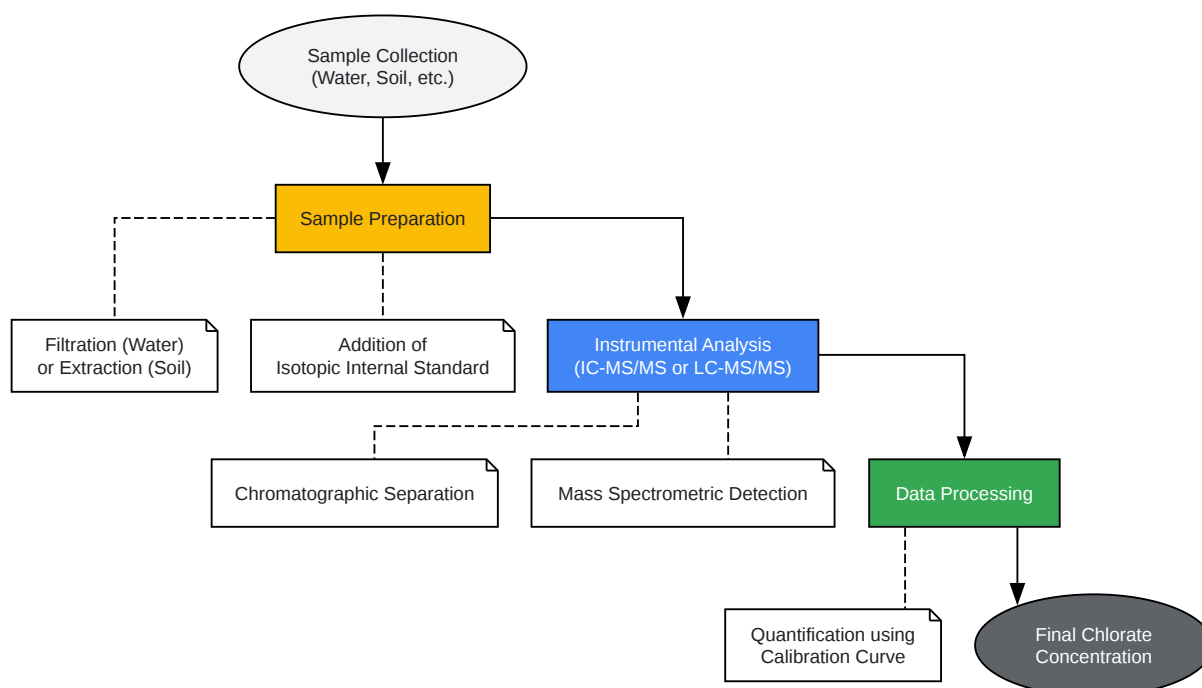
- Water Samples: Samples are typically filtered to remove particulates. Depending on the matrix, they may be passed through specialized cartridges to remove interfering anions like sulfate and carbonate.[13]
- Soil/Sediment Samples: Soil samples are extracted with deionized water, often by shaking or sonication.[14] The mixture is then centrifuged to separate the solid material, and the supernatant (leachate) is collected for analysis.[14]
- Instrumentation: An ion chromatograph (IC) is used to separate **chlorate** from other anions in the sample. The eluent from the IC is then introduced into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (MS/MS).[6]
- Internal Standard: To correct for matrix effects and variations in instrument response, an isotopically labeled internal standard, such as Chlorine-18O₃⁻ (Cl¹⁸O₃⁻), is added to all samples and standards prior to analysis.[6][9] This is a critical step for achieving high accuracy and precision.
- Detection: The MS/MS is operated in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity.
- Method Detection Limit (MDL): Detection limits as low as 2 nanograms per liter (ng L⁻¹) have been achieved with this method.[6][9]

Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is another powerful technique used for the determination of **chlorate**, often in combination with other polar contaminants.[13][14][15]

- Sample Preparation: Similar to IC-MS/MS, preparation involves filtration for water samples and aqueous extraction for solid samples (e.g., the QuPPE method for food).[15] Dilution with an organic solvent like acetonitrile may be required prior to injection.[15]
- Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system is coupled to a triple quadrupole mass spectrometer with an electrospray source.[15] Separation is often achieved using a mixed-mode or HILIC column.[15]

- Internal Standard: Use of ^{18}O -labeled internal standards is also standard practice for this method to ensure accurate quantification.[15]
- Method Detection Limit (MDL): Detection limits in the sub-microgram per liter range (e.g., $0.045\text{ }\mu\text{g/L}$ for water) are routinely achieved.[13]



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*Generalized workflow for **chlorate** analysis.*

Conclusion

The recognition of **chlorate** as a naturally occurring substance has fundamentally shifted our understanding of its environmental presence. Evidence strongly supports that natural formation pathways, primarily through atmospheric chemistry and subsequent deposition, contribute to a global background level of **chlorate**. This natural **chlorate** accumulates to high concentrations

in arid regions and is an integral part of the biogeochemical cycling of chlorine. The presence of **chlorate**-reducing microbes further attests to its long-standing role in the environment.

For researchers and professionals, it is critical to acknowledge these natural sources when assessing environmental samples. The use of highly sensitive and specific analytical methods, such as IC-MS/MS and LC-MS/MS with isotopic internal standards, is essential for accurately distinguishing low-level natural concentrations from potential anthropogenic contamination. Continued research into the kinetics and mechanisms of natural **chlorate** formation will further refine our models of global halogen cycles and inform environmental quality standards.

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- To cite this document: BenchChem. [natural occurrence and sources of chlorate in the environment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079027#natural-occurrence-and-sources-of-chlorate-in-the-environment>]

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